molecular formula C24H24N2O6 B2519109 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941974-44-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2519109
CAS No.: 941974-44-3
M. Wt: 436.464
InChI Key: RDSCMMXGWMIULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.464. The purity is usually 95%.
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Scientific Research Applications

Radioligand Application

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, referred to as MRE 2029-F20, is identified as a selective antagonist ligand for A2B adenosine receptors. It's notably used in radioligand binding studies to help understand receptor characteristics, with a specific binding affinity demonstrated through [3H]-MRE 2029-F20 binding to human A2B receptors expressed in CHO cells. This application underscores its relevance in pharmacological research, especially for characterizing receptor subtypes (Baraldi et al., 2004).

Inotropic Agent Exploration

The compound shows potential in the search for potent positive inotropic agents. Variants of the molecule, specifically 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides, have been synthesized and evaluated for their inotropic activities. These variants demonstrated significant activity compared to standard drugs like milrinone, indicating their potential in heart failure treatments or other conditions where increased cardiac output is desired (Liu et al., 2009).

Antioxidant and Anti-inflammatory Properties

A series of related compounds, specifically N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives, have been synthesized and evaluated for antioxidant and anti-inflammatory activities. These compounds showed promising results in assays such as DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition, making them potential candidates for therapeutic use in conditions involving oxidative stress and inflammation (Koppireddi et al., 2013).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-16-2-4-17(5-3-16)14-30-23-11-26(19(13-27)9-20(23)28)12-24(29)25-10-18-6-7-21-22(8-18)32-15-31-21/h2-9,11,27H,10,12-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSCMMXGWMIULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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